molecular formula C7H7FOS B15219381 4-((Fluoromethyl)thio)phenol

4-((Fluoromethyl)thio)phenol

Cat. No.: B15219381
M. Wt: 158.20 g/mol
InChI Key: NSECDTUFSNQNAF-UHFFFAOYSA-N
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Description

4-((Fluoromethyl)thio)phenol is an organosulfur compound with the molecular formula C7H7FOS. It is characterized by the presence of a fluoromethylthio group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods to synthesize 4-((Fluoromethyl)thio)phenol involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to yield this compound .

Industrial Production Methods

The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-((Fluoromethyl)thio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((Fluoromethyl)thio)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((Fluoromethyl)thio)phenol involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, affecting cellular redox states and signaling pathways. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and sulfur in its structure. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C7H7FOS

Molecular Weight

158.20 g/mol

IUPAC Name

4-(fluoromethylsulfanyl)phenol

InChI

InChI=1S/C7H7FOS/c8-5-10-7-3-1-6(9)2-4-7/h1-4,9H,5H2

InChI Key

NSECDTUFSNQNAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCF

Origin of Product

United States

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